molecular formula C23H22FN5O2 B271926 ({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-FLUOROPHENYL)METHYL]AMINE

({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-FLUOROPHENYL)METHYL]AMINE

Cat. No.: B271926
M. Wt: 419.5 g/mol
InChI Key: AIGYOYLVNUNWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-FLUOROPHENYL)METHYL]AMINE is a complex organic compound that features a combination of aromatic and heterocyclic structures. The presence of the tetrazole ring and fluorobenzyl group makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

Molecular Formula

C23H22FN5O2

Molecular Weight

419.5 g/mol

IUPAC Name

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-1-(4-fluorophenyl)methanamine

InChI

InChI=1S/C23H22FN5O2/c1-2-30-22-14-18(16-25-15-17-8-11-19(24)12-9-17)10-13-21(22)31-23-26-27-28-29(23)20-6-4-3-5-7-20/h3-14,25H,2,15-16H2,1H3

InChI Key

AIGYOYLVNUNWJF-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)F)OC3=NN=NN3C4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)F)OC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-FLUOROPHENYL)METHYL]AMINE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of phenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with 3-ethoxy-4-hydroxybenzyl chloride to form the desired ether linkage. The final step involves the reaction of this intermediate with 4-fluorobenzylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the tetrazole formation and subsequent steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-FLUOROPHENYL)METHYL]AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-FLUOROPHENYL)METHYL]AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-FLUOROPHENYL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The fluorobenzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-chlorobenzyl)amine
  • {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methylbenzyl)amine

Uniqueness

The presence of the fluorobenzyl group in ({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(4-FLUOROPHENYL)METHYL]AMINE distinguishes it from similar compounds. This group can significantly influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile. Additionally, the tetrazole ring provides unique binding interactions with biological targets, enhancing its potential as a drug candidate.

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